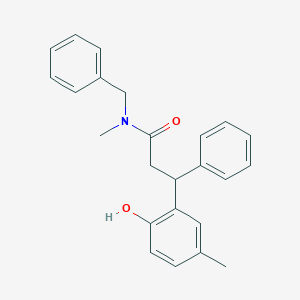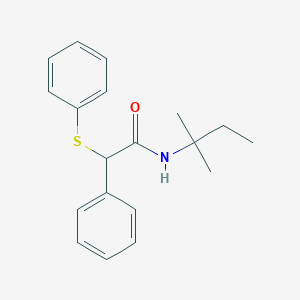![molecular formula C21H26N2O4 B4110380 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4110380.png)
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine
Übersicht
Beschreibung
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine, also known as MPPIP, is a novel drug compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPPIP is a piperazine derivative that has been synthesized through a multi-step process and has been found to have a unique mechanism of action. In
Wirkmechanismus
The exact mechanism of action of 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). mGluR7 is a G protein-coupled receptor that plays a role in regulating neurotransmitter release and synaptic plasticity. By blocking the activity of mGluR7, 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has been found to modulate the release of neurotransmitters such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic effects. 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. In addition, 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has been found to reduce the release of glutamate, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It has a high selectivity for mGluR7, which makes it a useful tool for studying the role of mGluR7 in various physiological processes. 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine is also relatively stable and can be administered orally or intraperitoneally. However, there are also limitations to using 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine in lab experiments. It has a short half-life, which may require frequent dosing, and its effects may be influenced by various factors such as age, sex, and genetic background.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration route for 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine and to investigate its long-term effects on neuronal function and survival. Another area of interest is its potential use in the treatment of drug addiction. Further studies are needed to investigate the underlying mechanisms of 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine's effects on drug-seeking behavior and to determine its potential as a therapeutic agent. Finally, there is a need for further studies to investigate the safety and efficacy of 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine in humans. Clinical trials are needed to determine the optimal dosing and administration route for 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine and to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders.
Conclusion
In conclusion, 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine is a novel drug compound that has gained attention in the scientific research community due to its potential therapeutic applications. It has been found to have neuroprotective and anxiolytic effects and has been studied for its potential use in the treatment of neurodegenerative diseases and drug addiction. 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine acts as a selective antagonist of mGluR7 and has various biochemical and physiological effects. While there are advantages to using 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine in lab experiments, there are also limitations, and further studies are needed to investigate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has shown potential therapeutic applications in various scientific research fields. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has also been found to have anxiolytic effects and has been studied for its potential use in the treatment of anxiety disorders. In addition, 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in the treatment of drug addiction and has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-16(27-18-10-8-17(25-2)9-11-18)21(24)23-14-12-22(13-15-23)19-6-4-5-7-20(19)26-3/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFQCCSZIGCDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(8-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4110298.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1-benzofuran-5-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4110309.png)
![3-(2-oxo-2-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1-isoindolinone](/img/structure/B4110323.png)


![2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)
![2-{[3-(4-fluorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4110364.png)
![2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4110375.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4110388.png)
![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~,N~2~-trimethylglycinamide](/img/structure/B4110389.png)


![N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4110407.png)
![(3S*,4S*)-1-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4110415.png)